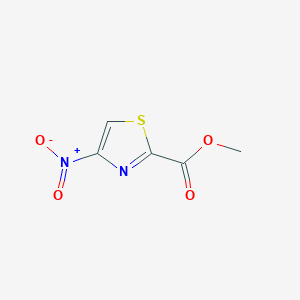

![molecular formula C19H14BrFN4OS B2470359 3-溴-N-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺 CAS No. 894042-57-0](/img/structure/B2470359.png)

3-溴-N-(2-(2-(4-氟苯基)噻唑并[3,2-b][1,2,4]三唑-6-基)乙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

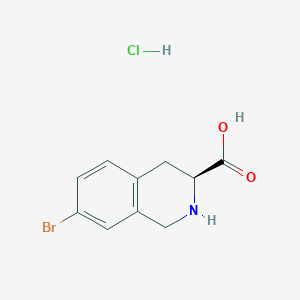

“3-bromo-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide” is a complex organic compound. It contains a benzamide group, which is a carboxamide derived from benzoic acid, and a thiazole group, which is a five-membered ring containing sulfur and nitrogen . The compound also contains a triazole group, another five-membered ring but with three nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a benzamide derivative with a thiazole derivative . The exact synthesis process for this specific compound is not available in the retrieved data.Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures and functional groups. The thiazole ring can have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.119 . Other physical and chemical properties are not specified in the retrieved data.科学研究应用

抗炎和镇痛应用

- 具有与所述化学品类似结构的化合物已被研究其抗炎和镇痛特性。例如,用氟比洛芬取代的噻唑并[3,2-b]-1,2,4-三唑-5(6H)-酮被合成并评估了这些活性。它们显示出显着的抗炎和镇痛活性,而不会诱发胃损伤,表明具有作为更安全候选药物的潜力 (Doğdaş et al., 2007).

抗惊厥活性

- 一些衍生物已被研究其抗惊厥活性。特别是,像 2-(2-溴-5-甲氧基苯基)-5-(3-芳基亚烯基)-1,3-噻唑并[3,2-b]-1,2,4-三唑-6-(5H)-酮这样的化合物在这个领域显示出前景,表明在治疗癫痫发作方面的潜在应用 (Vijaya Raj & Narayana, 2006).

抗增殖活性

- 已经进行了相关化合物的合成,如 2-(2-溴-5-甲氧基苯基)-6-芳基-1,3-噻唑并[3,2-b][1,2,4]三唑,其中一些显示出显着的抗增殖活性。这表明在癌症治疗或研究中的潜在用途 (Narayana et al., 2010).

抗菌应用

- 合成了一系列来自噻唑并[3,2-b][1,2,4]三唑类的新型杂环化合物,并评估了它们对各种细菌和酵母的抗菌活性。这指出了在开发新的抗菌剂方面的潜在应用 (Bărbuceanu et al., 2015).

合成技术和特性

- 已经开发出创新的合成方法和新型噻唑并[3,2-b][1,2,4]三唑的表征。这些研究有助于了解它们的化学性质和潜在的工业应用 (Elsherif et al., 2006).

对氧化应激的保护作用

- 研究了某些噻唑并[3,2-b]-1,2,4-三唑在预防小鼠脑和肝脏中由乙醇等物质诱导的氧化应激方面的潜力,表明在保护性治疗中的作用 (Aktay et al., 2005).

未来方向

作用机制

Target of Action

It is known that thiazole derivatives, which this compound is a part of, exhibit a wide range of biological activities . These activities include antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets would depend on the exact biological activity being exhibited.

Mode of Action

It is known that the substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Therefore, the interaction of this compound with its targets and any resulting changes would depend on these substituents.

Biochemical Pathways

It is known that thiazole derivatives can induce biological effects through various targets . The downstream effects would depend on these targets and the specific biological activity being exhibited.

Pharmacokinetics

It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction . Therefore, the ADME properties of this compound would likely be influenced by the MEP surface of the thiazole ring and the substituents on it.

Result of Action

It is known that thiazole derivatives can exhibit a wide range of biological activities . Therefore, the molecular and cellular effects would depend on the specific biological activity being exhibited.

Action Environment

It is known that the orientation of the thiazole ring towards the target site and the nucleophilicity of nitrogen can be altered by substituents at position-2 and -4 . Therefore, environmental factors could potentially influence these properties and thus the compound’s action, efficacy, and stability.

属性

IUPAC Name |

3-bromo-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14BrFN4OS/c20-14-3-1-2-13(10-14)18(26)22-9-8-16-11-27-19-23-17(24-25(16)19)12-4-6-15(21)7-5-12/h1-7,10-11H,8-9H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZHUIWAZPJPHAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14BrFN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

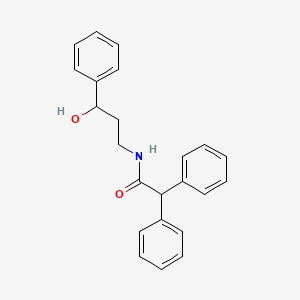

![5-chloro-2-methoxy-N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470277.png)

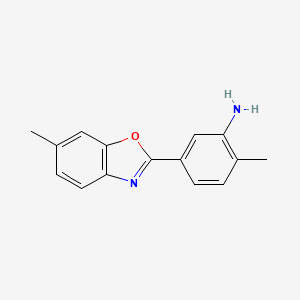

![(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2470284.png)

![1-[4-(1-Azaspiro[3.3]heptane-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2470285.png)

![2-ethyl-4-(2-fluorobenzyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2470287.png)

![3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470291.png)

![5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide](/img/structure/B2470292.png)

![2-((2-(2-((2-methoxybenzyl)amino)-2-oxoethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2470293.png)